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Compound of Interest

Compound Name: (+)-Muscarine-d9 lodide

cat. No.: B15144657

An In-depth Technical Guide to the Chemical Properties of (+)-Muscarine-d9 lodide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and pharmacological properties
of (+)-Muscarine-d9 lodide, a deuterated analog of the potent muscarinic acetylcholine
receptor agonist, (+)-Muscarine lodide. This document is intended for use by researchers,
scientists, and professionals in the field of drug development and neuroscience.

Chemical Properties

(+)-Muscarine-d9 lodide is the deuterated form of (+)-Muscarine lodide, where nine hydrogen
atoms on the trimethylammonium group have been replaced with deuterium. This isotopic
labeling makes it a valuable tool in various research applications, particularly in metabolic and
pharmacokinetic studies, as well as in receptor binding assays where it can be used as a
stable, non-radioactive tracer.

Physicochemical Data

The fundamental physicochemical properties of (+)-Muscarine-d9 lodide are summarized in
the table below. Data for the non-deuterated form, (+)-Muscarine lodide, is also provided for
comparison.
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Property (+)-Muscarine-d9 lodide (+)-Muscarine lodide
Molecular Formula CoH11D9oINO2[1] CoH20INO2[2][3][4][5]
Molecular Weight 310.22 g/mol 301.17 g/mol [2][3][4][5]
Appearance White solid/powder White solid/powder][3]

Purity >98% >98.00%[3]

Solubility Soluble in water and DMSO [85(])Iuble 10 100 mM in water[]
Storage Store at -20°CJ3] Store at -20°C[3][5][6]1[7]

Stability and Storage

For long-term storage, (+)-Muscarine-d9 lodide should be kept at -20°C in a tightly sealed
container, protected from light and moisture. Stock solutions, particularly in aqueous buffers,
are not recommended for long-term storage and should be prepared fresh for optimal results.
[3] If storage of a stock solution is necessary, it is recommended to store it at -80°C for up to six
months or at -20°C for up to one month.[6]

Synthesis

While a specific, detailed synthesis protocol for (+)-Muscarine-d9 lodide is not readily
available in the published literature, a plausible synthetic route can be proposed based on the
known synthesis of (+)-Muscarine and established methods for deuteration. The final step
would involve the quaternization of a tertiary amine precursor with deuterated iodomethane
(CDsl).

Proposed Synthetic Workflow

The synthesis of (+)-Muscarine typically starts from a chiral precursor, such as S-(-)-ethyl
lactate.[8] The synthesis proceeds through several steps to form the tetrahydrofuran ring with
the correct stereochemistry and a side chain containing a tertiary amine. The final step is the
quaternization of this amine. To produce the d9 variant, the quaternization would be performed
using a deuterated methylating agent.
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Proposed Synthesis of (+)-Muscarine-d9 Iodide
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Caption: Proposed synthetic workflow for (+)-Muscarine-d9 lodide.

Experimental Protocols

(+)-Muscarine-d9 lodide is a valuable tool for studying muscarinic acetylcholine receptors.
Below is a detailed, representative protocol for a competitive radioligand binding assay.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific
muscarinic receptor subtype using (+)-Muscarine-d9 lodide as a tracer in conjunction with a
radiolabeled ligand.

Materials:

Cell membranes expressing the desired muscarinic receptor subtype (e.g., M1, M2, M3, M4,
or M5)

Radioligand (e.g., [3H]-N-methylscopolamine)

(+)-Muscarine-d9 lodide (for determining non-specific binding)

Test compounds

Assay buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, pH 7.4)
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96-well microplates

Glass fiber filters

Scintillation fluid

Liquid scintillation counter

Procedure:

e Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold
assay buffer to a final protein concentration of 3-20 u g/well .[9]

o Assay Setup: In a 96-well plate, add the following to each well in triplicate:

[¢]

50 uL of assay buffer (for total binding) or a high concentration of a known muscarinic
ligand (e.g., atropine) for non-specific binding.

[¢]

50 uL of various concentrations of the test compound.

[e]

50 uL of the radioligand at a concentration near its Kd.[9]

[e]

100 pL of the membrane suspension.
 Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.[9]

« Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in
0.3% polyethyleneimine using a cell harvester. Wash the filters four times with ice-cold wash
buffer.[9]

« Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count
the radioactivity using a liquid scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Plot the specific binding as a function of the test compound concentration and
determine the ICso value. Calculate the Ki value using the Cheng-Prusoff equation.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Competitive Radioligand Binding Assay Workflow
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Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

(+)-Muscarine is a non-selective agonist for all five subtypes of muscarinic acetylcholine
receptors (M1-M5).[10] These receptors are G-protein coupled receptors (GPCRs) that mediate
a wide range of physiological effects. The signaling pathways activated by these receptors are
primarily determined by the G-protein to which they couple.

e M1, M3, and M5 Receptors: These receptors couple to Gg/11 proteins.[11] Activation of this
pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes
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phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IPs) and
diacylglycerol (DAG). IPs triggers the release of intracellular calcium (Ca?*) from the
endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]

M2 and M4 Receptors: These receptors couple to Gi/o proteins.[10] Activation of this
pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (CAMP)
levels. The By subunits of the Gi/o protein can also directly modulate the activity of ion
channels, such as opening G-protein-coupled inwardly-rectifying potassium channels
(GIRKS).[10]
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Caption: Major signaling pathways of muscarinic acetylcholine receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Muscarinic acetylcholine receptors: signal transduction through multiple effectors |
Semantic Scholar [semanticscholar.org]

e 2. 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide | C9H20INO2 | CID
102226 - PubChem [pubchem.ncbi.nim.nih.gov]

o 3. apexbt.com [apexbt.com]

e 4. (+)-Muscarine iodide | CAS:24570-49-8 | Muscarinic receptor agonist | High Purity |
Manufacturer BioCrick [biocrick.com]

e 5. (+)-Muscarine iodide | Non-selective mAChR Agonists: R&D Systems [rndsystems.com]
e 6. medchemexpress.com [medchemexpress.com]

e 7. Muscarine iodide - Immunomart [immunomart.com]

» 8. researchgate.net [researchgate.net]

e 9. giffordbioscience.com [giffordbioscience.com]

e 10. Muscarinic acetylcholine receptors: signal transduction through multiple effectors -
PubMed [pubmed.ncbi.nim.nih.gov]

e 11. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [(+)-Muscarine-d9 lodide chemical properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15144657#muscarine-d9-iodide-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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